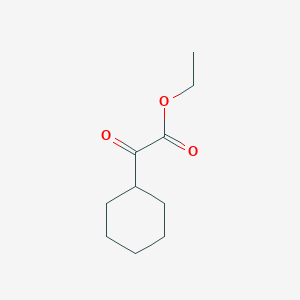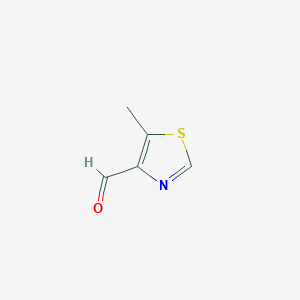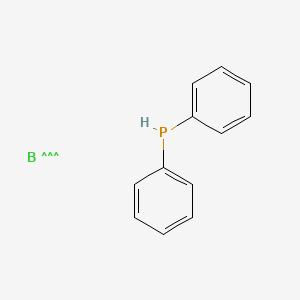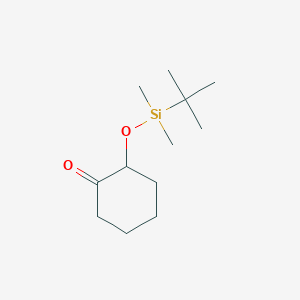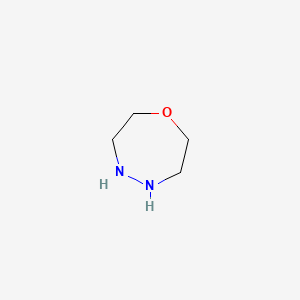
cis-Tiliroside
Overview
Description
cis-Tiliroside is a natural flavonoid compound extracted from the plant Tribulus terrestris. This compound has been recognized for its potential therapeutic properties, including anti-inflammatory, antioxidant, and antimicrobial activities .
Mechanism of Action
- Tribuloside primarily targets several key proteins involved in acute lung injury (ALI). These targets include IL6, BCL2, TNF, STAT3, IL1B, and MAPK3 .
Target of Action
Mode of Action
Result of Action
Biochemical Analysis
Biochemical Properties
Tribuloside interacts with various enzymes, proteins, and other biomolecules. It has been found to have a high affinity for IL6, BCL2, TNF, STAT3, IL1B, and MAPK3 . These interactions play a crucial role in its biochemical reactions.
Cellular Effects
Tribuloside has significant effects on various types of cells and cellular processes. For instance, it has been shown to reduce inflammatory cell infiltration, decrease fibrotic area, repair damaged alveoli, and suppress inflammatory factors IL-6, TNF-α, and IL-1β in the lungs . It also enhances cell viability and catalase and superoxide dismutase activities .
Molecular Mechanism
At the molecular level, Tribuloside exerts its effects through various mechanisms. It has been found to have a high affinity for key targets such as IL6, BCL2, TNF, STAT3, IL1B, and MAPK3 . These binding interactions lead to changes in gene expression and can result in enzyme inhibition or activation.
Preparation Methods
cis-Tiliroside can be isolated from Tribulus terrestris through various extraction methods. The most common method involves the use of solvents such as methanol or ethanol to extract the flavonoid from the plant material. The extract is then purified using techniques like column chromatography
Chemical Reactions Analysis
cis-Tiliroside undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products. Common reagents for oxidation include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions of this compound can lead to the formation of reduced flavonoid derivatives. Sodium borohydride is a common reducing agent used in these reactions.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Scientific Research Applications
Chemistry: cis-Tiliroside is used as a model compound in studies of flavonoid chemistry and its interactions with other molecules.
Biology: In biological research, this compound is investigated for its effects on cellular processes and its potential as a therapeutic agent.
Comparison with Similar Compounds
cis-Tiliroside is similar to other flavonoids such as quercetin and kaempferol, which also possess anti-inflammatory and antioxidant properties. this compound is unique in its specific interactions with certain molecular targets and its potential therapeutic applications in conditions like acute lung injury .
Similar Compounds
- Quercetin
- Kaempferol
- Rutin
Properties
IUPAC Name |
[(2R,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (Z)-3-(4-hydroxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26O13/c31-16-6-1-14(2-7-16)3-10-22(35)40-13-21-24(36)26(38)27(39)30(42-21)43-29-25(37)23-19(34)11-18(33)12-20(23)41-28(29)15-4-8-17(32)9-5-15/h1-12,21,24,26-27,30-34,36,38-39H,13H2/b10-3-/t21-,24-,26+,27-,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVGGLGXQSFURLP-PYFXTMFGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50436355 | |
| Record name | Tribuloside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50436355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
594.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22153-44-2 | |
| Record name | Tribuloside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50436355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



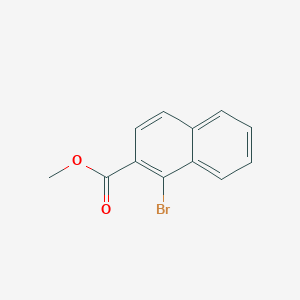
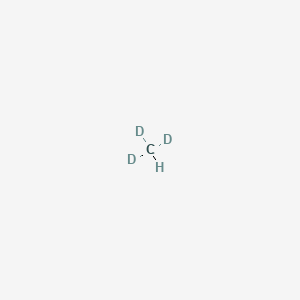

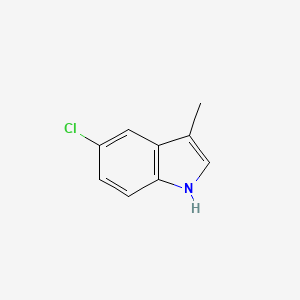
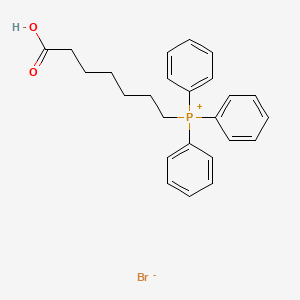
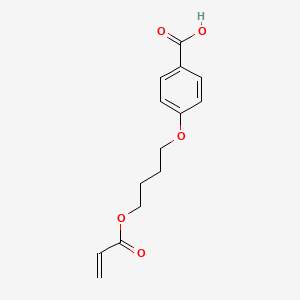
![2,2'-Methylenebis[6-(2-hydroxy-5-methylbenzyl)-p-cresol]](/img/structure/B1588969.png)
